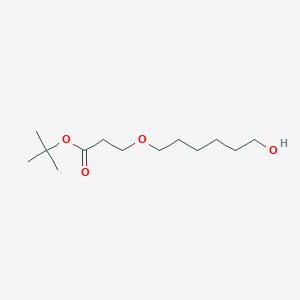

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate

Description

Structural Framework and Functional Group Analysis within Organic Chemistry

The molecular architecture of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate is characterized by three key components: a tert-butyl ester, an ether linkage, and a primary alcohol.

Tert-Butyl Ester: The tert-butyl ester group serves as a sterically hindered and stable protecting group for the carboxylic acid functionality. researchgate.net This group is notably resistant to a variety of nucleophiles and reducing agents. researchgate.net Its removal, or deprotection, is typically achieved under acidic conditions, which allows for the selective unmasking of the carboxylic acid at a desired stage in a multi-step synthesis. researchgate.netresearchgate.net The stability of the tert-butyl group is a significant advantage in complex synthetic pathways, preventing unintended reactions. researchgate.net

Ether Linkage: Ethers are generally characterized by their relative inertness compared to other functional groups like alcohols. nih.gov The ether bond (C-O-C) within this molecule connects the propanoate backbone to the hexyl chain. The synthesis of such ether linkages can be achieved through various methods, including the Williamson ether synthesis or reductive etherification. nih.govresearchgate.netuni.lunih.gov The presence of the ether group imparts flexibility to the carbon chain and influences the molecule's polarity and solubility.

Primary Alcohol: The terminal hydroxyl (-OH) group on the hexyl chain is a reactive site available for a wide range of chemical transformations. This functional group can undergo oxidation to form an aldehyde or carboxylic acid, or it can be converted into other functional groups, such as halides or amines, through substitution reactions. researchgate.net This hydroxyl group is a key feature that allows for further derivatization of the molecule.

Relevance within Synthetic Organic Chemistry and Derivatives

The bifunctional nature of this compound makes it a potentially valuable intermediate in organic synthesis. The orthogonal reactivity of its two main functional groups—the protected carboxylic acid and the free hydroxyl group—allows for selective modifications at either end of the molecule.

One of the primary applications of such a molecule is as a building block or linker in the synthesis of more complex structures. nih.gov For instance, the hydroxyl group can be used to attach the molecule to a solid support or another molecule, while the tert-butyl ester remains protected. Subsequent deprotection of the ester reveals a carboxylic acid that can then participate in further reactions, such as amide bond formation. researchgate.net

Derivatives of this compound can be readily synthesized. For example, the hydroxyl group can be reacted to form esters or ethers, or it can be replaced by other functional groups. A related compound, tert-Butyl 3-(2-iodoethoxy)propanoate, highlights how the hydroxyl group can be converted into a good leaving group like iodine, facilitating nucleophilic substitution reactions. researchgate.net This adaptability allows for the creation of a diverse range of molecules with tailored properties.

Review of Related Ester and Ether Systems in Academic Research

While specific research on this compound is limited, the broader classes of ester and ether systems to which it belongs are extensively studied.

Long-chain bifunctional molecules containing both ether and ester functionalities are of significant interest in materials science and polymer chemistry. mdpi.com They can be used as monomers or initiators in polymerization reactions. For example, the hydroxyl group could initiate the ring-opening polymerization of lactones to form biodegradable polyesters, with the rest of the molecule becoming an end-group of the polymer chain. mdpi.com This could lead to the formation of amphiphilic block copolymers, where one block is a polyester (B1180765) and the other part of the molecule provides different chemical properties. mdpi.comnumberanalytics.com

In the field of drug delivery, molecules with similar structures are explored as linkers to create prodrugs or to functionalize nanoparticles. nih.govresearchgate.net The ester linkage can be designed to be cleavable by enzymes in the body, allowing for the controlled release of a therapeutic agent. usm.edu The hydrophobic alkyl chain and the hydrophilic hydroxyl group give the molecule an amphiphilic character, which can be advantageous for self-assembly into micelles or for modifying the surface properties of materials. mdpi.commdpi.commedchemexpress.com

Research on related long-chain hydroxy ether propanoates, such as tert-butyl 3-(2-hydroxyethoxy)propanoate and tert-butyl 3-(3-hydroxypropoxy)propanoate, indicates their utility as intermediates in various synthetic applications, often related to the introduction of polyethylene (B3416737) glycol (PEG)-like spacers. uni.lunih.gov These spacers can improve the solubility and pharmacokinetic properties of drug molecules.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(6-hydroxyhexoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O4/c1-13(2,3)17-12(15)8-11-16-10-7-5-4-6-9-14/h14H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCQJKSGGUCTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways

Strategies for Ester Bond Formation

The formation of the tert-butyl ester is a critical step that requires non-traditional methods due to the steric hindrance and the propensity of the tert-butyl carbocation to undergo elimination.

Direct esterification involves the reaction of a carboxylic acid with an alcohol. For tert-butyl esters, the Fischer esterification method is generally ineffective. However, specialized methods have been developed to accommodate acid-labile and sterically hindered alcohols like tert-butanol.

One prominent method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.org This reaction proceeds under mild, non-acidic conditions at room temperature, making it suitable for substrates that are sensitive to acid. organic-chemistry.orgorgsyn.org The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is highly reactive and is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive amide that is more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org

Another approach involves reacting the carboxylic acid and tert-butanol in the presence of trifluoromethane sulfonic acid at low temperatures (below -7°C) to suppress the formation of isobutylene, a common side product. google.com

Table 1: Comparison of Direct Esterification Methods for tert-Butyl Esters

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Steglich Esterification | Carboxylic acid, tert-butanol, DCC, DMAP | Room temperature, aprotic solvent (e.g., dichloromethane) | Mild conditions, suitable for acid-labile substrates organic-chemistry.org | Formation of dicyclohexylurea (DCU) byproduct requires removal by filtration orgsyn.org |

| Triflic Acid Method | Carboxylic acid, isobutylene or tert-butanol, Trifluoromethane sulfonic acid | Low temperature (-7°C to -70°C) | High efficiency for adding isobutylene to carboxylic acids google.com | Requires cryogenic conditions; strong acid catalyst |

Transesterification is an alternative route where an existing ester is converted into another by reaction with an alcohol. In the context of synthesizing tert-Butyl 3-(6-hydroxyhexyloxy)propanoate, this could involve reacting a methyl or ethyl ester of 3-(6-hydroxyhexyloxy)propanoic acid with tert-butanol in the presence of a catalyst. This approach can be challenging due to the steric hindrance of the incoming tert-butanol. Catalysts are essential to drive the equilibrium towards the desired product.

Modern synthetic chemistry has explored various catalytic systems to improve the efficiency and sustainability of esterification reactions.

Biocatalysis : Enzymes, particularly lipases, are increasingly used for esterification due to their high selectivity and mild reaction conditions. Lipase-catalyzed stereo-selective esterification has been successfully used in the synthesis of complex chiral molecules. google.com Ketoreductases (KREDs) have also been employed in chemoenzymatic approaches to produce enantiomerically pure hydroxy esters, which are key intermediates for various pharmaceuticals. researchgate.netresearchgate.net

Heterogeneous Catalysis : Solid acid catalysts, such as zeolites and heteropolyacids, offer advantages like easy separation and reusability. Zeolite beta, for instance, has demonstrated high catalytic activity and selectivity in alkylation reactions, a process related to esterification. researchgate.net Similarly, Keggin tungstophosphoric acid immobilized on silica has been used for resorcinol tert-butylation, showcasing the potential of such catalysts in reactions involving tert-butyl groups. vub.be

Organocatalysis : N-heterocyclic carbenes (NHCs) and other organocatalysts have emerged as powerful tools for esterification. Boron-based catalysts, such as B(OCH2CF3)3, have been shown to be effective for direct amidation reactions in tert-butyl acetate, suggesting their potential applicability in esterification as well. rsc.org

Approaches to Ether Linkage Construction

The ether linkage in this compound can be formed using several established and modern methodologies.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. study.comucla.edu For the target molecule, two main retrosynthetic pathways exist:

Reaction of the alkoxide of tert-butyl 3-hydroxypropanoate with 6-chlorohexan-1-ol (or a related halo-alcohol).

Reaction of the alkoxide of 1,6-hexanediol with tert-butyl 3-bromopropanoate .

The first pathway is generally preferred because the SN2 reaction works best with primary alkyl halides. masterorganicchemistry.com The second pathway involves a secondary carbon, which could lead to competing elimination reactions. The alkoxide is typically generated in situ by treating the alcohol with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). masterorganicchemistry.com

It is crucial to avoid tertiary alkyl halides in Williamson synthesis, as they almost exclusively undergo elimination to form alkenes. doubtnut.comquora.com

Table 2: Retrosynthetic Analysis for Williamson Ether Synthesis

| Pathway | Nucleophile | Electrophile | Key Consideration |

|---|---|---|---|

| 1 | Alkoxide of tert-butyl 3-hydroxypropanoate | 6-halo-1-hexanol (primary halide) | Favorable SN2 reaction at a primary carbon. masterorganicchemistry.com The ester group must be stable to the basic conditions. |

| 2 | Mono-alkoxide of 1,6-hexanediol | tert-butyl 3-halopropanoate | Potential for elimination reactions. Requires selective mono-deprotonation of the diol. |

Beyond the Williamson synthesis, other methods can be employed to construct the ether linkage, often offering different selectivities or milder conditions.

Michael Addition : A plausible alternative is the Michael (or conjugate) addition of 1,6-hexanediol to tert-butyl acrylate. This reaction is typically base-catalyzed and involves the 1,4-addition of the alcohol nucleophile to the α,β-unsaturated ester. This strategy forms the C-O bond at the β-carbon of the propanoate chain directly. A similar strategy involving Michael addition followed by H-1,5 migration has been used to synthesize related propionate derivatives. google.com

Catalytic Etherification : Modern catalysis offers numerous alternatives. Zn(OTf)2 has been used to catalyze the coupling of alcohols with unactivated tertiary alkyl bromides to form sterically hindered ethers. organic-chemistry.org While not directly applicable to the primary ether in the target molecule, this highlights the development of catalysts for challenging etherifications. Similarly, palladium-catalyzed hydroalkoxylation of dienes provides a route to allylic ethers and demonstrates the power of transition metal catalysis in forming C-O bonds. organic-chemistry.org

Chemoenzymatic or Biocatalytic Routes to Related Ether Structures

While a direct biocatalytic route for the synthesis of this compound is not extensively documented in scientific literature, principles of chemoenzymatic synthesis can be applied to envision potential pathways for creating related ether structures. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers advantages such as high selectivity and mild reaction conditions.

Lipases are a class of enzymes that have shown versatility in organic synthesis, primarily in the catalysis of esterification and transesterification reactions. nih.govnih.gov Their natural function is the hydrolysis of lipids, but in non-aqueous environments, their reactivity can be reversed to favor synthesis. nih.gov A potential chemoenzymatic approach to a molecule like this compound could involve a lipase-catalyzed esterification to form the tert-butyl propanoate moiety, followed by a chemically catalyzed etherification step.

Furthermore, research into enzymes capable of forming ether bonds is an emerging field. While less common than enzymes used for ester synthesis, some enzymes, such as those involved in the biosynthesis of natural products, can catalyze ether formation. google.com The development of engineered enzymes or the discovery of novel biocatalysts could pave the way for a fully enzymatic synthesis of such ether-containing compounds in the future. For instance, the chemoenzymatic synthesis of various alcohols and furan-based compounds has been demonstrated, showcasing the potential of combining chemical and enzymatic steps to create complex molecules. mdpi.comresearchgate.net

Sequential and Convergent Synthesis Strategies for this compound

The synthesis of this compound can be approached through both sequential and convergent strategies. Each approach has distinct advantages in terms of efficiency and modularity.

Assembly of Subunits

A sequential synthesis would involve the step-by-step construction of the molecule, starting from a central scaffold and adding functional groups in a linear fashion. A plausible sequential route for this compound would likely begin with the formation of the ether linkage, followed by the esterification of the terminal hydroxyl group. The Williamson ether synthesis is a classic and reliable method for forming the ether bond in such a strategy. wikipedia.orgbyjus.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the Williamson ether synthesis, a key step in many potential routes to this molecule, several factors can be fine-tuned.

The choice of base, solvent, and temperature all play a significant role. scienceinfo.com Common bases used include sodium hydride or potassium hydroxide, which deprotonate the alcohol to form the more nucleophilic alkoxide. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to enhance the reaction rate. wikipedia.orgscienceinfo.com Temperatures for the Williamson ether synthesis are generally in the range of 50-100 °C, with reaction times varying from 1 to 8 hours. wikipedia.orgbyjus.com In some cases, a catalyst such as a soluble iodide salt may be added to increase the reactivity of the alkylating agent. scienceinfo.com For industrial-scale synthesis, phase transfer catalysis is often employed. wikipedia.orgscienceinfo.com

| Parameter | Common Conditions | Rationale |

|---|---|---|

| Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) | Deprotonates the alcohol to form the alkoxide nucleophile. |

| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents enhance the rate of SN2 reactions. |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Catalyst | Soluble Iodide Salt (e.g., KI) | Can increase the reactivity of the alkylating agent through halide exchange. |

Precursors and Intermediate Compounds in the Synthesis of this compound

The successful synthesis of this compound relies on the efficient preparation of its key precursors and intermediates.

Synthesis of the tert-Butyl Propanoate Moiety

The tert-butyl propanoate portion of the molecule can be synthesized through several established methods. One common industrial method involves the acid-catalyzed addition of acrylic acid to isobutylene. google.comgoogle.com This reaction is considered an atom-economical process as it directly combines the two starting materials without the formation of byproducts. google.com The reaction is typically carried out using a strong acid catalyst, such as p-toluenesulfonic acid or a strongly acidic ion-exchange resin. google.comgoogle.com

Another approach is the esterification of propionic acid with tert-butanol. However, the direct esterification can be challenging due to the steric hindrance of the tert-butyl group. Alternatively, tert-butyl acrylate can be synthesized from the reaction of tert-butyl alcohol with methacryloyl chloride. nih.gov The resulting tert-butyl acrylate can then be hydrogenated to yield tert-butyl propanoate.

Preparation of Hydroxyhexyloxy Chain Precursors

The 6-hydroxyhexyloxy chain is typically introduced using a bifunctional precursor derived from 1,6-hexanediol. To facilitate a selective reaction, one of the hydroxyl groups of 1,6-hexanediol is converted into a better leaving group, such as a halide.

6-chloro-1-hexanol can be prepared by reacting 1,6-hexanediol with hydrochloric acid. lookchem.comchemicalbook.com The reaction conditions, such as the concentration of hydrochloric acid and the reaction time, need to be carefully controlled to favor the formation of the monochlorinated product over the dichlorinated byproduct. researchgate.net Another method involves the use of cyanuric chloride in the presence of DMF. chemicalbook.com

6-bromo-1-hexanol is another suitable precursor and can be synthesized by treating 1,6-hexanediol with hydrobromic acid. nbinno.comstackexchange.com Toluene is often used as a solvent in this reaction. stackexchange.com The bromine atom is an excellent leaving group for the subsequent Williamson ether synthesis. medchemexpress.com

| Precursor | Starting Material | Key Reagent |

|---|---|---|

| 6-chloro-1-hexanol | 1,6-hexanediol | Hydrochloric Acid or Cyanuric Chloride |

| 6-bromo-1-hexanol | 1,6-hexanediol | Hydrobromic Acid |

Stereoselective Synthesis Considerations

The stereoselective synthesis of this compound is a critical consideration for applications where a specific stereoisomer is required. As the molecule contains a single stereocenter at the C3 position of the propanoate backbone, the primary challenge lies in the enantioselective synthesis of this chiral center. While specific stereoselective routes for this exact compound are not extensively detailed in the available literature, several established methodologies for the asymmetric synthesis of related β-hydroxy esters and β-alkoxy esters can be adapted. These strategies generally fall into two main categories: the use of chiral starting materials (chiral pool synthesis) and the application of asymmetric catalysis.

A plausible approach involves the stereoselective construction of a chiral tert-butyl 3-hydroxypropanoate synthon, which can then be alkylated with a suitable 6-carbon electrophile. Alternatively, an asymmetric Michael addition to tert-butyl acrylate could establish the chiral center.

Enantioselective Reduction of a Prochiral Ketone

One of the most common methods for establishing a chiral hydroxyl group is the asymmetric reduction of a prochiral ketone. In the context of this compound, this would involve the synthesis of the corresponding β-keto ester, tert-butyl 3-oxo-propanoate, followed by a stereoselective reduction.

This reduction can be achieved using various chiral reagents and catalysts:

Chiral Borane Reagents: Reagents such as (R)- or (S)-2-methyl-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) are highly effective for the enantioselective reduction of ketones to alcohols.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation using chiral phosphine ligands complexed to transition metals like ruthenium or rhodium is a powerful industrial method for producing enantiomerically pure alcohols.

Biocatalysis: Enzymes, particularly ketoreductases (KREDs), offer high enantioselectivity under mild reaction conditions. A wide variety of commercially available KREDs can be screened to find an optimal enzyme for the reduction of a specific β-keto ester substrate.

The resulting chiral tert-butyl 3-hydroxypropanoate can then undergo Williamson ether synthesis with a protected 6-halo-1-hexanol, followed by deprotection to yield the final product. The conditions for the etherification would need to be carefully chosen to avoid racemization of the stereocenter.

Use of Chiral Auxiliaries

Another well-established strategy involves the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to the propanoate moiety to direct a subsequent reaction.

For example, an Evans auxiliary could be acylated with a malonyl half-ester, and the resulting imide could then be subjected to a diastereoselective reduction of the ketone. Subsequent alkylation at the oxygen, followed by cleavage of the auxiliary, would provide the desired enantiomerically enriched product.

Asymmetric Michael Addition

An alternative strategy involves the asymmetric conjugate addition of an alcohol to tert-butyl acrylate. The use of a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can facilitate the enantioselective addition of 1,6-hexanediol to the acrylate acceptor. This approach would directly install the ether linkage and the chiral center in a single step. However, achieving high enantioselectivity in the addition of an alcohol to an acrylate can be challenging and would require careful optimization of the catalyst and reaction conditions.

Kinetic Resolution

Kinetic resolution is a method for separating a racemic mixture of a chiral compound. This could be applied to a racemic mixture of tert-butyl 3-hydroxypropanoate or a precursor. For instance, a lipase could be used to selectively acylate one enantiomer of racemic tert-butyl 3-hydroxypropanoate, allowing for the separation of the acylated and unreacted enantiomers. The desired enantiomer could then be carried forward in the synthesis.

The choice of stereoselective strategy would depend on factors such as the desired enantiomeric purity, scalability, and the availability of chiral catalysts or reagents. For large-scale synthesis, catalytic methods such as asymmetric hydrogenation or biocatalysis are often preferred due to their efficiency and atom economy.

Chemical Reactivity and Mechanistic Studies

Reactions at the Terminal Hydroxyl Group

The terminal hydroxyl group is a primary alcohol, which is a versatile handle for a variety of chemical transformations, including functionalization, derivatization, oxidation, and reduction.

The primary alcohol moiety of the molecule can be readily functionalized to introduce new chemical groups, thereby altering its properties or preparing it for subsequent reactions. Standard derivatization techniques for alcohols are applicable, often involving the introduction of a chromophore or fluorophore to aid in analytical detection or to create a more reactive leaving group. nih.govresearchgate.net

Common derivatization strategies include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form a new ester. For example, acylation with bromoacetyl chloride can be used to introduce a reactive handle for further modification. researchgate.net

Etherification: Conversion into an ether under basic conditions (e.g., using sodium hydride) followed by reaction with an alkyl halide.

Sulfonation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine to form sulfonate esters. These are excellent leaving groups for nucleophilic substitution reactions. nih.gov

Isocyanate Addition: Treatment with isocyanates to form carbamates (urethanes). nih.govresearchgate.net

These transformations are fundamental in modifying the molecule for applications in materials science or as a building block in more complex syntheses. nih.gov

Table 1: Common Derivatization Reactions for Primary Alcohols

| Reagent Class | Functional Group Formed | Purpose |

| Acyl Chlorides / Anhydrides | Ester | Introduce protecting groups, activate for other reactions |

| Isocyanates | Carbamate (Urethane) | Polymer synthesis, linking molecules |

| Sulfonyl Chlorides | Sulfonate Ester | Create an excellent leaving group for substitution |

Reactivity of the Ester Functionality

The tert-butyl ester group is known for its relative stability to basic and nucleophilic conditions while being labile under acidic conditions. This allows for selective reactions at this site without disturbing other parts of the molecule.

The hydrolysis of tert-butyl esters can proceed through different mechanisms depending on the pH. While many esters hydrolyze via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, tert-butyl esters typically undergo a unimolecular alkyl-oxygen cleavage (AAL1) under acidic conditions. oup.com This involves protonation of the carbonyl oxygen followed by the rate-limiting formation of the stable tert-butyl carbocation. oup.com

Kinetic studies on tert-butyl formate, a model compound, provide insight into the hydrolysis rates. The reaction is subject to acidic, neutral, and basic catalysis. usgs.gov

Acid-Catalyzed (kA): The dominant pathway in acidic solutions.

Neutral (kN): Predominates in the pH range of 5 to 7. usgs.gov

Base-Catalyzed (kB): Becomes significant in alkaline conditions.

The half-life of a tert-butyl ester is highly dependent on pH and temperature. At neutral pH and 22°C, the estimated half-life for tert-butyl formate is 5 days, while at pH 11, it drops to just 8 minutes. oup.comusgs.gov While tert-butyl esters are known for their stability to base, hindered esters can undergo alkaline hydrolysis in non-aqueous solutions, for example, using potassium hydroxide in diethylene glycol. arkat-usa.org

Table 3: Kinetic Data for Hydrolysis of a Model tert-Butyl Ester (tert-Butyl Formate)

| Pathway | Rate Constant | Activation Energy (kJ/mol) |

| Neutral (kN) | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 78 ± 5 |

| Acid-Catalyzed (kA) | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 59 ± 4 |

| Base-Catalyzed (kB) | 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 |

Data from studies on tert-butyl formate. oup.comusgs.gov

Ester Reduction and Amidation Reactions

Reduction of the Ester to Alcohol Functionality: The ester can be reduced to a primary alcohol, which in the case of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate would result in the formation of a diol. The standard reagent for this transformation is a powerful hydride donor such as Lithium Aluminium Hydride (LiAlH₄). commonorganicchemistry.comlibretexts.org Weaker reducing agents like Sodium Borohydride (NaBH₄) are typically not reactive enough to reduce esters. libretexts.org

The reduction mechanism involves two equivalents of hydride. The first hydride attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the tert-butoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to the corresponding primary alcohol. chemistrysteps.com

Alternative, more selective reducing agents include Lithium Borohydride (LiBH₄) and Diisobutylaluminium Hydride (DIBAL-H). commonorganicchemistry.com

Amidation Reactions: Direct conversion of the tert-butyl ester to an amide is a valuable transformation that avoids the traditional multi-step process of hydrolysis to a carboxylic acid followed by activation and reaction with an amine. acs.org A practical one-pot method has been developed for this purpose. The reaction uses Tin(II) chloride (SnCl₂) as a catalyst and α,α-dichlorodiphenylmethane as a chlorinating agent to generate an acid chloride intermediate in situ. acs.orgresearchgate.netacs.org This highly reactive intermediate then readily couples with a variety of amines to afford the desired amide in high yield under mild conditions. acs.orgacs.org

Another approach involves tert-butoxide-assisted amidation, where a base like potassium tert-butoxide facilitates the reaction between the ester and an amine under mild, ambient conditions. organic-chemistry.org

Cleavage of the tert-Butyl Ester Protecting Group

The tert-butyl ester group is a common protecting group for carboxylic acids, valued for its stability under basic and nucleophilic conditions and its susceptibility to cleavage under acidic conditions. arkat-usa.org

The acid-catalyzed cleavage of the tert-butyl ester in this compound is expected to proceed through a mechanism involving the formation of a stable tert-butyl carbocation. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction is typically facilitated by strong acids such as trifluoroacetic acid, hydrochloric acid, or sulfuric acid. organic-chemistry.org The general mechanism involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the C-O bond between the oxygen and the tert-butyl group cleaves, leading to the formation of the carboxylic acid, 3-(6-hydroxyhexyloxy)propanoic acid, and a tert-butyl carbocation. The tert-butyl carbocation is then typically quenched by a nucleophile or undergoes elimination to form isobutylene. libretexts.orgstudy.com

The reaction can be represented as follows:

Protonation: The carbonyl oxygen is protonated by the acid catalyst.

Carbocation Formation: The C-O bond of the tert-butyl group cleaves to form a stable tertiary carbocation and the carboxylic acid. This step is generally considered the rate-determining step.

Deprotonation/Elimination: The tert-butyl carbocation can be deprotonated by a weak base (like water or the conjugate base of the acid) to form isobutylene gas, or it can be trapped by a nucleophile.

Recent research has also explored milder methods for the deprotection of tert-butyl esters. One such method involves the use of the tris-4-bromophenylamminium radical cation (commonly known as magic blue) in conjunction with triethylsilane. This catalytic system facilitates the cleavage of the C-O bond under neutral conditions, offering an alternative to harsh acidic environments. organic-chemistry.orgacs.orgacs.org

The choice of reagent and reaction conditions for the cleavage of the tert-butyl ester can be critical, especially when other sensitive functional groups are present in the molecule. The stability of the ether linkage under these conditions must also be considered.

Transformations Involving the Ether Linkage

Stability Studies of the Ether Bond

Ethers are generally known for their chemical stability and are often used as solvents for this reason. libretexts.org The ether linkage in this compound is expected to be stable under a variety of conditions, including basic and mild acidic conditions used for the manipulation of other functional groups.

However, under strongly acidic conditions, particularly with the use of hydrohalic acids like HBr and HI, the ether bond can be cleaved. libretexts.orgmasterorganicchemistry.comwikipedia.org The mechanism of this cleavage depends on the nature of the alkyl groups attached to the ether oxygen. For the ether in this compound, which involves primary and secondary alkyl groups, the cleavage is likely to proceed via an SN2 mechanism. libretexts.orgwikipedia.org This would involve the protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the less sterically hindered carbon atom.

Given the structure of this compound, cleavage of the ether bond would be a competing reaction during the acid-catalyzed deprotection of the tert-butyl ester if harsh conditions (e.g., high temperatures and strong, nucleophilic acids) are employed. Therefore, selective cleavage of the ester requires carefully controlled conditions.

Investigation of Reaction Mechanisms

Kinetic Analysis of Reaction Pathways

Kinetic studies on the hydrolysis of tert-butyl esters, such as tert-butyl formate, have shown that the reaction rate is dependent on pH. oup.com The acid-catalyzed hydrolysis of tert-butyl esters generally follows first-order kinetics with respect to the ester concentration. oup.com For this compound, a kinetic analysis of the ester cleavage would likely reveal a similar dependence on acid concentration and temperature.

A detailed kinetic study would involve monitoring the disappearance of the starting material or the appearance of the carboxylic acid product over time under various acidic conditions. This data would allow for the determination of the rate law and the activation energy for the reaction, providing quantitative insight into the reaction pathway.

Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis

| [H+] (M) | Initial Rate (M/s) |

| 0.1 | 1.5 x 10-5 |

| 0.2 | 3.0 x 10-5 |

| 0.3 | 4.5 x 10-5 |

This is a hypothetical table to illustrate the expected first-order dependence on acid concentration.

Elucidation of Transition States and Intermediates

The elucidation of transition states and intermediates in the reactions of this compound would rely on a combination of experimental and computational methods. For the acid-catalyzed cleavage of the tert-butyl ester, the key intermediate is the protonated ester, which then proceeds through a transition state leading to the formation of the tert-butyl carbocation and the carboxylic acid. study.com

Spectroscopic techniques, such as NMR, could potentially be used to observe reaction intermediates under specific conditions (e.g., low temperatures). Isotope labeling studies could also provide evidence for the proposed mechanism by tracking the fate of specific atoms throughout the reaction.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry provides a powerful tool for investigating reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. researchgate.net Density functional theory (DFT) and ab initio methods can be used to model the acid-catalyzed hydrolysis of this compound. researchgate.net

Such calculations could provide valuable information on:

The geometry of the transition state for the C-O bond cleavage.

The activation energy barrier for the reaction, which is related to the reaction rate.

The relative stability of intermediates along the reaction coordinate.

The potential for competing reactions, such as the cleavage of the ether linkage under different acidic conditions.

Theoretical studies on the hydrolysis of similar esters, like methyl acetate, have shown the importance of including solvent molecules in the computational model to accurately represent the reaction in solution. researchgate.net Similar approaches could be applied to this compound to gain a deeper understanding of its reactivity.

Applications in Chemical Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

The molecular structure of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate, featuring a primary alcohol at one end of a hexyl ether chain and a tert-butyl protected propanoate group at the other, makes it a highly versatile intermediate. These two distinct functional groups allow for selective and sequential chemical transformations, a crucial advantage in multi-step synthesis.

The reactivity of its functional groups is summarized below:

| Functional Group | Position | Reactivity | Common Transformations |

| Hydroxyl (-OH) | Terminal | Nucleophilic | Esterification, Etherification, Oxidation, Urethane formation |

| tert-Butyl Ester | Terminal | Stable to basic and nucleophilic conditions; Acid-labile | Deprotection to a carboxylic acid using acidic conditions (e.g., trifluoroacetic acid) |

This differential reactivity is fundamental to its role as a building block and precursor in various synthetic applications.

Due to its bifunctional A-B structure, this compound is a suitable monomer for the synthesis of polyesters and other condensation polymers. The hydroxyl group can participate in polymerization reactions, such as esterification with a dicarboxylic acid, while the tert-butyl ester remains intact. Subsequent removal of the protecting group can yield a polymer with pendant carboxylic acid groups, which can be used for further functionalization or to alter the material's physical properties, such as solubility.

Alternatively, the tert-butyl group can be removed first, and the resulting hydroxy acid can undergo self-condensation to form polyesters. The ether linkage and the six-carbon spacer within the molecule's backbone impart flexibility to the resulting polymer chains.

As a precursor, the compound offers a scaffold for creating more complex small molecules. The hydroxyl group serves as a reactive handle for introducing other functionalities or for coupling with other molecules. For instance, it can be oxidized to an aldehyde or carboxylic acid for further reactions. Simultaneously, the tert-butyl ester protects the propanoate moiety from unwanted side reactions. Once the desired modifications at the hydroxyl end are complete, the tert-butyl group can be selectively cleaved under acidic conditions to reveal the carboxylic acid, which can then be used for subsequent coupling reactions, such as amide bond formation. broadpharm.commedchemexpress.com

Role in the Design of Linker Molecules and Chemical Conjugates

The distinct functionalities at either end of a flexible six-carbon chain make this compound an ideal candidate for use as a heterobifunctional linker. bldpharm.com Linkers are crucial in chemical biology and medicinal chemistry for connecting two different molecular entities, such as a targeting moiety and a payload (e.g., a drug or a fluorescent dye).

The design of such linkers is critical as their length and chemical nature can significantly impact the properties and efficacy of the final conjugate. explorationpub.com This compound provides a defined length and polarity, which are important parameters in optimizing the performance of chemical conjugates like Proteolysis Targeting Chimeras (PROTACs). In a typical PROTAC, a linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, and the linker's characteristics are vital for the formation of a stable and effective ternary complex. bldpharm.comexplorationpub.com

Steps for Use as a Linker:

First Conjugation: The terminal hydroxyl group is reacted with the first molecule (Molecule A), often through an ester or ether bond.

Deprotection: The tert-butyl ester is removed by treatment with acid to expose the carboxylic acid.

Second Conjugation: The newly formed carboxylic acid is activated and reacted with an amine or alcohol group on the second molecule (Molecule B) to form a stable amide or ester bond.

Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated into molecules to enhance their solubility, stability, and biocompatibility—a process known as PEGylation. The terminal hydroxyl group of this compound serves as an ideal initiation point for growing a PEG chain through the addition of ethylene oxide monomers. This creates a heterobifunctional PEG linker with a protected carboxylic acid at the terminus, ready for conjugation to proteins, nanoparticles, or surfaces after deprotection. The incorporation of oxygen atoms in place of CH₂ groups can influence the linker's properties and the activity of the final conjugate. explorationpub.com

Development of Biodegradable or Biocompatible Derivatives

The ester linkage within the propanoate group is a key feature that can confer biodegradability to materials derived from this compound. Polyesters synthesized using this molecule as a monomer are susceptible to hydrolysis under physiological conditions, breaking down into smaller, potentially non-toxic molecules. This makes it a valuable component in the design of biodegradable polymers for applications in drug delivery, tissue engineering, and temporary medical implants. The ether linkage and hydrocarbon chain are generally considered to be biocompatible.

Exploration in Green Chemistry Methodologies

The application of green chemistry principles to the synthesis and use of this compound is an area of active exploration. Green chemistry focuses on reducing or eliminating the use and generation of hazardous substances. Potential strategies include:

Catalytic Synthesis: Developing catalytic routes, potentially using enzymes (e.g., lipases for esterification), to synthesize the compound, which can reduce waste and avoid harsh reagents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Safer Solvents: Utilizing greener solvents, such as supercritical fluids or aqueous systems, to replace traditional volatile organic compounds in its synthesis and application. While specific green routes for this exact molecule are not widely published, the principles are applicable to its class of compounds.

Q & A

Q. What are the typical synthetic routes for tert-Butyl 3-(6-hydroxyhexyloxy)propanoate, and what key reagents are involved?

The synthesis often involves multi-step alkylation or esterification reactions. For example, a three-step procedure includes:

Step 1 : Reaction of a hydroxy-terminated precursor (e.g., 6-hydroxyhexanol) with tert-butyl prop-2-enoate in THF using NaH as a base, followed by purification via silica gel chromatography .

Step 2 : Further functionalization with chlorinating agents (e.g., trichloroethyl chloride) in dichloromethane and triethylamine, followed by column chromatography .

Step 3 : Final coupling with complex aromatic or heterocyclic moieties under controlled conditions (exact details may vary based on target derivatives) .

Q. What purification methods are effective for isolating this compound?

Silica gel column chromatography is widely used, often with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate the product from unreacted starting materials or byproducts . Purity is typically confirmed by analytical techniques such as NMR or LC-MS .

Q. What safety precautions are critical when handling this compound?

- Use P95 or P1 respirators for particulate protection during synthesis .

- Avoid environmental discharge (e.g., into drainage systems) due to potential bioaccumulation risks .

- Store in moisture-free conditions at room temperature to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?

- Base selection : NaH in THF is common for deprotonation, but alternative bases (e.g., K₂CO₃ in DMF) may reduce side reactions in sensitive substrates .

- Solvent effects : Polar aprotic solvents like DCM or THF enhance solubility of intermediates, while ethers minimize unwanted ring-opening in epoxide-containing analogs .

- Temperature control : Low temperatures (−10°C to 0°C) are critical during exothermic steps (e.g., NaH-mediated reactions) to avoid decomposition .

Q. How do researchers reconcile discrepancies in reported purity levels (e.g., 95% vs. 97%)?

Q. What advanced characterization techniques are essential for confirming structure and stereochemistry?

- NMR spectroscopy : H and C NMR (e.g., δ 1.4 ppm for tert-butyl groups) confirm backbone integrity .

- LC-MS : High-resolution mass spectrometry verifies molecular weight and detects trace byproducts (e.g., hydrolyzed esters) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, though limited by compound crystallinity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Q. What strategies are used to study the compound’s potential in biological systems?

Q. How can researchers address contradictions in reported reaction outcomes?

Q. What environmental impact assessments are relevant for this compound?

- Biodegradation studies : Aerobic/anaerobic microbial degradation assays to estimate half-life in soil/water .

- Ecotoxicology : Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity (OECD Guidelines 201/202) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.